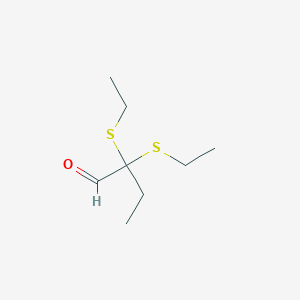
2-Amino-4-methylamino-7-methyl-pyrazolo(1,5-a)-s-triazine hydrochloride hemihydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-4-methylamino-7-methyl-pyrazolo(1,5-a)-s-triazine hydrochloride hemihydrate is a synthetic organic compound. It belongs to the class of pyrazolo-triazine derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-methylamino-7-methyl-pyrazolo(1,5-a)-s-triazine hydrochloride hemihydrate typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters.
Introduction of the triazine ring: This step often involves the reaction of the pyrazole intermediate with cyanamide or its derivatives under acidic or basic conditions.
Methylation and amination: The final steps include methylation and amination reactions to introduce the methylamino and amino groups at the desired positions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, solvent recycling, and catalytic processes.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-4-methylamino-7-methyl-pyrazolo(1,5-a)-s-triazine hydrochloride hemihydrate can undergo various chemical reactions, including:
Oxidation: This reaction can modify the electronic properties of the compound.
Reduction: This can be used to alter the functional groups present in the molecule.
Substitution: Common in organic synthesis, substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or nucleophiles under appropriate conditions (e.g., acidic or basic).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups like halides or alkyl groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or in the study of enzyme interactions.
Medicine: Possible applications in drug development, particularly for targeting specific biological pathways.
Industry: Use in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-Amino-4-methylamino-7-methyl-pyrazolo(1,5-a)-s-triazine hydrochloride hemihydrate would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Amino-4-methylamino-7-methyl-pyrazolo(1,5-a)-s-triazine
- 4-Amino-2-methylamino-7-methyl-pyrazolo(1,5-a)-s-triazine
- 2,4-Diamino-7-methyl-pyrazolo(1,5-a)-s-triazine
Uniqueness
2-Amino-4-methylamino-7-methyl-pyrazolo(1,5-a)-s-triazine hydrochloride hemihydrate is unique due to its specific substitution pattern and the presence of the hydrochloride hemihydrate form, which can influence its solubility, stability, and reactivity compared to other similar compounds.
Eigenschaften
| 71680-67-6 | |
Molekularformel |
C7H11ClN6 |
Molekulargewicht |
214.65 g/mol |
IUPAC-Name |
4-N,7-dimethylpyrazolo[1,5-a][1,3,5]triazine-2,4-diamine;hydrochloride |
InChI |
InChI=1S/C7H10N6.ClH/c1-4-3-5-10-6(8)11-7(9-2)13(5)12-4;/h3H,1-2H3,(H3,8,9,10,11);1H |
InChI-Schlüssel |
MPOAPVKETBTGMQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN2C(=C1)N=C(N=C2NC)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![{[Chloro(dimethyl)silyl][methyl(diphenyl)silyl]methylene}bis(trimethylsilane)](/img/structure/B14454404.png)

![3,5,5-Trimethyl-2-[(prop-2-en-1-yl)oxy]cyclohex-2-en-1-one](/img/structure/B14454426.png)





